Cas no 1805279-18-8 (Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate)

Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate structure
1805279-18-8 structure
商品名:Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate
CAS番号:1805279-18-8
MF:C11H11Cl2F2NO2
メガワット:298.113348245621
CID:4871487

Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate
    • インチ: 1S/C11H11Cl2F2NO2/c1-2-18-9(17)4-6-3-7(13)8(5-12)16-10(6)11(14)15/h3,11H,2,4-5H2,1H3
    • InChIKey: YYQREOHCKMNUSJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(CCl)N=C(C(F)F)C(=C1)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 282
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029047815-1g
Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate
1805279-18-8 97%
1g
$1,564.50 2022-04-01

Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate 関連文献

Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetateに関する追加情報

Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate: A Comprehensive Overview

Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate, with the CAS number 1805279-18-8, is a complex organic compound that has garnered significant attention in the field of heterocyclic chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with multiple functional groups, including a chlorine atom at position 3, a chloromethyl group at position 2, and a difluoromethyl group at position 6. Additionally, the acetate group at position 5 contributes to its unique chemical properties.

The synthesis of Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate involves a series of intricate reactions, including nucleophilic substitution, electrophilic substitution, and acetylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of similar pyridine derivatives. These methods are particularly valuable for constructing complex molecules with multiple substituents, as seen in this compound.

One of the most notable aspects of Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate is its potential application in pesticide development. Pyridine derivatives are known for their ability to inhibit key enzymes in pest species, making them promising candidates for environmentally friendly pest control agents. Recent studies have demonstrated that this compound exhibits potent activity against several agricultural pests, including aphids and whiteflies. Its effectiveness is attributed to the combined action of its chlorine and fluorine substituents, which enhance its stability and bioavailability.

In addition to its pesticidal properties, Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate has shown potential in the field of medicinal chemistry. Researchers have explored its ability to modulate cellular pathways involved in inflammation and oxidative stress. For example, studies have revealed that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This suggests that it could serve as a lead compound for developing anti-inflammatory drugs with improved efficacy and reduced side effects.

The structural complexity of Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate also makes it an interesting candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been exploited in the development of novel catalysts for organic transformations. For instance, recent research has highlighted its potential as a ligand in palladium-catalyzed coupling reactions, where it enhances catalytic activity and selectivity.

In conclusion, Ethyl 3-chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine-5-acetate is a multifaceted compound with significant potential across various scientific domains. Its unique structure, derived from a pyridine ring with strategically placed substituents, endows it with diverse functional properties. Ongoing research continues to uncover new applications for this compound, particularly in agriculture and medicine. As advancements in synthetic methodologies and computational modeling techniques progress, the full scope of its utility will undoubtedly expand further.

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